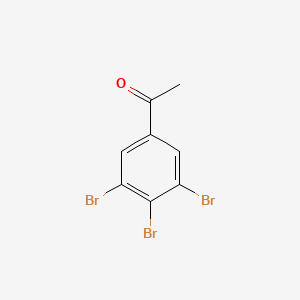

Ethanone, 1-(3,4,5-tribromophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

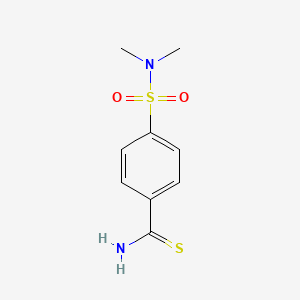

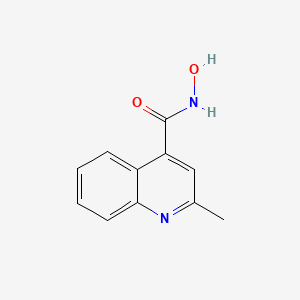

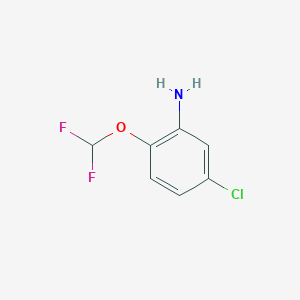

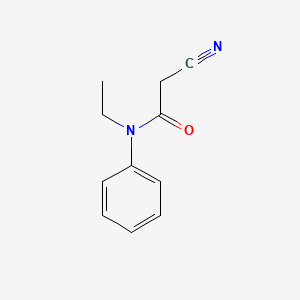

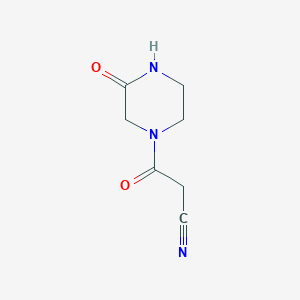

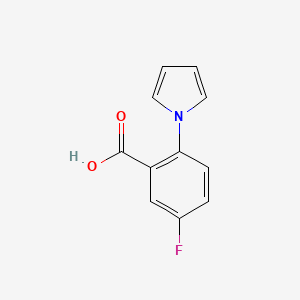

Ethanone, also known as a ketone, is an organic compound characterized by a carbonyl group (C=O) linked to two other carbon atoms . A specific derivative, such as “Ethanone, 1-(3,4,5-tribromophenyl)-”, would have a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the carbonyl carbon, with three bromine atoms attached to the phenyl group .

Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(3,4,5-tribromophenyl)-” would consist of a carbonyl group attached to a phenyl ring with three bromine atoms. The exact positions of these atoms and their spatial arrangement would depend on the specific synthesis pathway and reaction conditions .Chemical Reactions Analysis

As a ketone, “Ethanone, 1-(3,4,5-tribromophenyl)-” would likely undergo reactions typical of the carbonyl group. These could include nucleophilic addition reactions, reduction to an alcohol, or oxidation to a carboxylic acid . The presence of the bromine atoms on the phenyl ring could also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanone, 1-(3,4,5-tribromophenyl)-” would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications

Phase Equilibrium and Crystallization Studies

Ethanone, 1-(3,4,5-tribromophenyl) and its derivatives have been extensively studied in the context of phase equilibrium and crystallization. For example, Li et al. (2019) explored the ternary phase equilibrium of ethanone derivatives, highlighting their significance in the separation of mixtures of similar compounds (Li et al., 2019). Similarly, Suarez et al. (2017) conducted a comprehensive study on the polymorphism and phase transition of an ethanone derivative, contributing to the understanding of its structural and thermal properties (Suarez et al., 2017).

Molecular Docking and ADMET Studies

The antimicrobial properties of ethanone derivatives have been explored through molecular docking and ADMET studies. Satya et al. (2022) investigated the binding efficacy of an ethanone derivative with proteins in Staphylococcus aureus, demonstrating its potential in antimicrobial applications (Satya et al., 2022).

Photophysical Characterization

Ethanone derivatives have been subject to photophysical characterization to understand their luminescent properties. Pye et al. (2010) described the synthesis and photophysical characterization of an ethanone derivative, shedding light on its potential in luminescent applications (Pye et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural analysis of ethanone derivatives have been critical in understanding their chemical properties. For instance, Kesternich et al. (2010) focused on the crystal structure and molecular interactions of an ethanone derivative, providing insights into its chemical behavior (Kesternich et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,4,5-tribromophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOXENYPIZJFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641028 |

Source

|

| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104892-58-2 |

Source

|

| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)